3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride
CAS No.: 473567-13-4
Cat. No.: VC6041774
Molecular Formula: C28H31ClN2O5
Molecular Weight: 511.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473567-13-4 |
|---|---|
| Molecular Formula | C28H31ClN2O5 |
| Molecular Weight | 511.02 |
| IUPAC Name | 2-[[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C28H30N2O5.ClH/c1-34-22-8-10-23(11-9-22)35-18-21(31)17-29-14-12-19(13-15-29)16-30-27(32)24-6-2-4-20-5-3-7-25(26(20)24)28(30)33;/h2-11,19,21,31H,12-18H2,1H3;1H |
| Standard InChI Key | BEOZTUNAHUUDNQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl |
Introduction
Chemical Architecture and Nomenclature
Core Tricyclic Framework
The central scaffold of the compound is derived from 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione, a benzo[de]isoquinoline-1,3-dione system. This tricyclic structure consists of:
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A naphthalene-like aromatic system fused to a γ-lactam ring (positions 2,4-dione).
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A bridging nitrogen atom at position 3, contributing to the azatricyclo designation.
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Substituents at positions 5 and 13 forming the bicyclic bridgehead.
Piperidinylmethyl Side Chain
A piperidine ring is tethered to the tricyclic core via a methylene group (-CH₂-) at position 3. Critical modifications to this side chain include:
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N-alkylation: The piperidine nitrogen is substituted with a 2-hydroxy-3-(4-methoxyphenoxy)propyl group.
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Phenoxy moiety: The 4-methoxyphenoxy group introduces electron-donating methoxy substituents, enhancing solubility and potential π-π interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione hydrochloride | |
| Molecular Formula | C₂₈H₃₁ClN₂O₅ | |
| SMILES | COC1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl | |
| InChIKey | BEOZTUNAHUUDNQ-UHFFFAOYSA-N |
Synthesis and Derivative Strategies
Retrosynthetic Considerations
The compound’s synthesis likely involves convergent strategies:
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Tricyclic core construction: Cyclocondensation of naphthalene dicarboxylic acid derivatives with ammonia or amines under anhydrous conditions.
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Piperidine side chain installation: Nucleophilic substitution or reductive amination to introduce the 2-hydroxy-3-(4-methoxyphenoxy)propyl group onto piperidine.
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Salt formation: Treatment with HCl to yield the hydrochloride.
Challenges in Multi-Step Synthesis
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Regioselectivity: Ensuring proper functionalization of the tricyclic core without side reactions at alternative positions.
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Steric hindrance: Bulky substituents on the piperidine ring may impede coupling reactions, necessitating optimized catalysts or elevated temperatures.
Physicochemical Properties
Solubility and Stability
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Hydrolysis risk: The β-hydroxypropyl ether linkage may undergo acid-catalyzed cleavage under strongly acidic conditions.
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Photodegradation: The extended aromatic system could render the compound light-sensitive, requiring storage in amber vials.
Spectroscopic Characteristics
Predicted spectral features based on structural analogs:
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UV-Vis: Strong absorbance at λₘₐₓ ≈ 280–320 nm due to π→π* transitions in the tricyclic core.
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NMR: Distinct signals for the methoxy group (δ ~3.8 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm).
Research Gaps and Future Directions
Unresolved Questions
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Synthetic reproducibility: Limited public data on scalable routes to the tricyclic core.
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In vitro activity: Absence of published IC₅₀ values or binding assays for biological targets.
Recommended Studies
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ADMET profiling: Assess metabolic stability and membrane permeability.
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X-ray crystallography: Resolve 3D conformation to guide structure-based drug design.
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